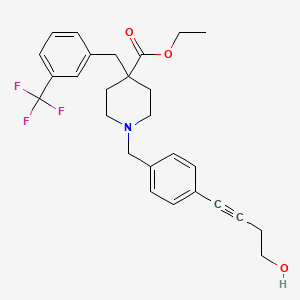
Soporidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoridine is a bioactive alkaloid and the major active constituent of Sophora alopecuroides and its roots . It has a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective activities . It is also an antagonist of germination of the parasitic plant Striga hermonthica .
Synthesis Analysis
The complete synthesis of natural Strigolactones (SLs), a class of compounds to which Soporidine belongs, is possible but complicated. It involves a multi-step sequence that cannot feasibly result in mass production . This has prompted a search for synthetic SL alternatives: molecules with less complex structures that retain their bioactivity and can be easily synthesized .Molecular Structure Analysis
Sophoridine (C15H24N2O) is a natural quinolone alkaloid . It is mainly isolated from Sophora alopecuroides L. and Euchresta japonica Benth . More than 2g of sophoridine can be extracted from 1kg of Sophora flavescens .Chemical Reactions Analysis
Strigolactones, including Soporidine, have been characterized as germination stimulants for parasitic plants . They also mediate symbiotic interaction of plants with arbuscular mycorrhizal fungi (AMF), influence the growth of phytopathogenic fungi, or enhance infection of roots by parasitic nematodes .Physical And Chemical Properties Analysis
Sophoridine has a chemical formula of C27H30F3NO3 and a molecular weight of 473.540 . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Scientific Research Applications
The field of Science of Science (SOS) aims to understand, quantify, and predict scientific research outcomes, which could encompass the study of compounds like Soporidine (Zeng et al., 2017).
A study on the mycorrhizal fungus Gigaspora margarita revealed insights into superoxide dismutases (SODs), which could be relevant for understanding the biochemical properties of Soporidine if it interacts with similar enzymes (Lanfranco, Novero, & Bonfante, 2005).
Research on the preservation of renal graft function in cyclosporine-treated recipients identified mechanisms that might be relevant if Soporidine is used in similar therapeutic contexts (Kuypers et al., 2004).
The use of electronic mail in scientific communication might provide context for the dissemination and collaboration in research related to Soporidine (Carley & Wendt, 1991).
A study on synthetic oleanane triterpenoids, which are multifunctional drugs, might offer insights into the development and application of compounds like Soporidine (Liby & Sporn, 2012).
Research on famotidine's effect on ischemic reperfusion injury could be relevant if Soporidine has similar pharmacological effects (Kurt et al., 2011).
A study on solar disinfection of drinking water and the survival of Cryptosporidium highlights the importance of environmental conditions in the efficacy of treatment methods, which could be relevant for the storage or application of Soporidine (Gómez-Couso et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVESJPUWDXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soporidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

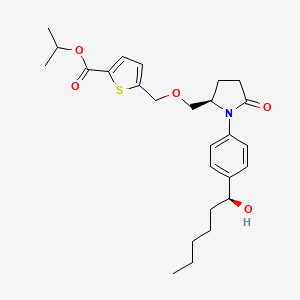


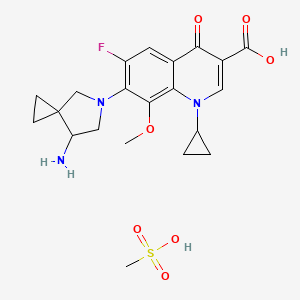

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
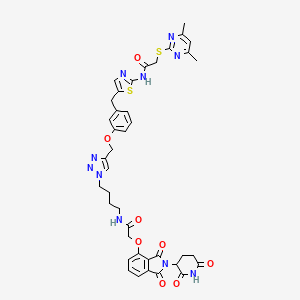
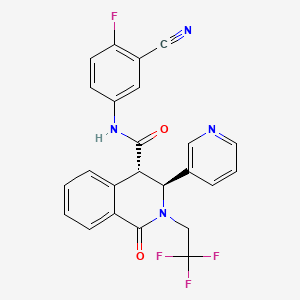
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
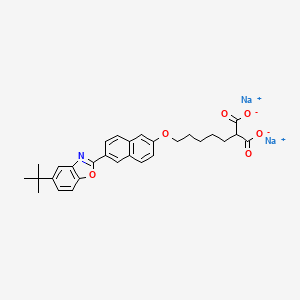
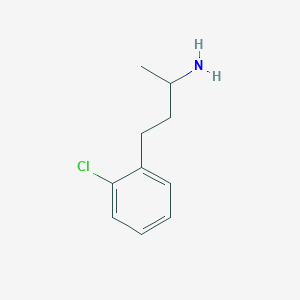
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)